3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane

Description

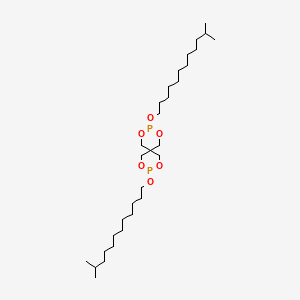

3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a spirocyclic organophosphorus compound characterized by two isotridecyloxy (C13H27O) substituents bonded to a pentaerythritol-derived core. This structure grants it stability and compatibility with hydrophobic matrices, making it a candidate for applications such as polymer stabilizers or flame retardants.

Properties

CAS No. |

69439-68-5 |

|---|---|

Molecular Formula |

C31H62O6P2 |

Molecular Weight |

592.8 g/mol |

IUPAC Name |

3,9-bis(11-methyldodecoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |

InChI |

InChI=1S/C31H62O6P2/c1-29(2)21-17-13-9-5-7-11-15-19-23-32-38-34-25-31(26-35-38)27-36-39(37-28-31)33-24-20-16-12-8-6-10-14-18-22-30(3)4/h29-30H,5-28H2,1-4H3 |

InChI Key |

DLPYIYGAPYPKQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of isotridecanol with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.

Substitution: The isotridecyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of alkoxy or aryloxy derivatives .

Scientific Research Applications

Chemistry

In coordination chemistry, 3,9-bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane serves as a ligand due to its ability to form stable complexes with metal ions. This property is essential for synthesizing other phosphorus-containing compounds .

Biology

The compound's unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus. Research indicates potential applications in:

- Enzyme Studies : The spiro structure allows for specific binding interactions with enzymes.

- Drug Delivery Systems : Its ability to form stable complexes suggests potential as a drug delivery agent .

Medicine

Ongoing research explores its use in drug delivery due to its stability and capacity to interact with various pharmaceuticals, enhancing their efficacy .

Industrial Applications

In industrial settings, this compound is utilized as:

- Stabilizers in Polymer Production : Enhances the thermal stability and performance of polymers.

- Additives in Lubricants : Improves the lubricating properties of oils .

Case Study 1: Drug Delivery Research

A study investigated the compound's efficacy as a drug delivery agent by assessing its interaction with various pharmaceuticals. Results showed enhanced stability and release profiles when combined with certain drugs.

Case Study 2: Coordination Chemistry Applications

Research demonstrated the compound's effectiveness as a ligand in forming stable metal complexes used in catalysis processes. The findings indicated improved reaction rates compared to traditional ligands.

Mechanism of Action

The mechanism by which 3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms in the compound can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its spiro structure allows it to fit into specific binding sites on enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key spirocyclic phosphorus compounds with varying substituents, highlighting differences in molecular weight, applications, and properties:

Key Comparative Findings

Substituent Chain Length and Hydrophobicity

- Shorter chains (e.g., isodecyloxy, C10) enhance solubility but may compromise thermal stability . The target compound’s isotridecyloxy (C13) groups likely strike a balance between these properties.

Reactivity and Functional Groups

- Chlorine substituents (e.g., 3,9-dichloro derivative) increase reactivity, making the compound useful as a synthetic intermediate for flame retardants. However, chlorine may pose environmental and toxicity concerns .

- Aromatic substituents (e.g., 2,4-di-tert-butylphenoxy) provide steric hindrance and antioxidative properties, improving thermal stability and resistance to oxidation in polymers .

Thermal and Physical Properties

- The dichloro derivative exhibits a crystalline structure with chair conformations in its spirocyclic rings, as confirmed by single-crystal X-ray studies .

- Bulky aromatic substituents (e.g., ULTRANOX®626) demonstrate superior thermal stability (melting point: 177°C) and low ecological toxicity, making them suitable for high-temperature polymer processing .

Biological Activity

3,9-Bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane (CAS Number: 69439-68-5) is a complex phosphorous compound with potential applications in various fields, particularly in polymer stabilization and as an antioxidant. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of 3,9-bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is , with a molecular weight of approximately 592.77 g/mol. Its structure features a spiro arrangement that contributes to its unique properties and potential biological activities .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antioxidant properties and its role in stabilizing polymers against oxidative degradation.

Antioxidant Activity

Research indicates that 3,9-bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane exhibits significant antioxidant activity. Antioxidants are crucial for preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.

- Mechanism of Action : The compound acts by scavenging free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress. This mechanism is particularly beneficial in protecting cellular components from oxidative damage.

- Comparative Studies : In studies comparing various antioxidants, this compound demonstrated superior efficacy compared to traditional antioxidants like BHT (butylated hydroxytoluene) and tocopherols in certain polymer matrices .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different applications:

- Polymer Stabilization : A study involving the incorporation of 3,9-bis(isotridecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane into polyethylene showed enhanced thermal stability and resistance to UV degradation compared to controls without the additive .

- Cellular Studies : In vitro studies using human cell lines indicated that the compound could reduce markers of oxidative stress when cells were exposed to high levels of ROS. This suggests potential applications in formulations aimed at enhancing cellular health .

Data Table: Biological Activity Summary

Q & A

Basic Question: What methodologies are recommended for structural elucidation of this compound?

Answer:

Structural analysis requires a combination of spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify isotridecyloxy substituents and spirocyclic backbone. Compare with structurally analogous compounds like 3,9-dimethyl derivatives for peak assignments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHOP for related bis-decyloxy derivatives) and fragmentation patterns .

- X-ray Crystallography: If single crystals are obtainable, compare with reported spirocyclic phosphates (e.g., 3,9-dichlorophenyl derivatives) to validate bond angles and stereochemistry .

Basic Question: What synthetic strategies are employed for this compound?

Answer:

Synthesis typically involves:

- Spirocyclization: React pentaerythritol with isotridecyloxy phosphorus precursors (e.g., chlorophosphates) under inert conditions. Monitor reaction progress via P NMR to confirm cyclic intermediate formation .

- Purification: Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product. Validate purity via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) .

Basic Question: How should researchers characterize its purity and stability?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–230 nm) to quantify impurities. Compare retention times with reference standards .

- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 10°C/min under nitrogen. Decomposition temperatures (>250°C) indicate suitability for high-temperature polymer applications .

Advanced Question: How does the isotridecyloxy substituent influence thermal stability compared to phenolic substituents?

Answer:

- Comparative TGA Studies: Isotridecyloxy groups enhance hydrophobicity and thermal stability (decomposition ~300°C) compared to phenolic derivatives (e.g., 2,4-di-tert-butylphenoxy groups decompose at ~280°C) due to reduced steric hindrance and oxidative susceptibility .

- Mechanistic Insight: Long alkyl chains act as radical scavengers, delaying degradation. Contrast with phenolic antioxidants, which stabilize via resonance but are prone to quinone formation under heat .

Advanced Question: What computational approaches predict this compound’s reactivity in polymer matrices?

Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of P–O and C–O bonds to predict hydrolysis resistance. Compare with experimental degradation rates in acidic/alkaline conditions .

- Molecular Dynamics (MD): Simulate interactions with polyethylene or epoxy resins to assess compatibility. High branching in isotridecyloxy groups improves dispersion, reducing phase separation .

Advanced Question: How to resolve contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and crystallinity:

- Experimental Design: Test solubility in toluene (non-polar) vs. THF (polar). Higher solubility in toluene aligns with alkyl chain hydrophobicity. Crystallinity variations (e.g., batch-dependent polymorphism) require powder X-ray diffraction (PXRD) validation .

- Literature Comparison: Cross-reference with structurally similar compounds (e.g., 3,9-divinyl derivatives), which show similar solvent-dependent behavior .

Advanced Question: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Refer to safety data sheets (SDS) for spirocyclic phosphates, which may release toxic oxides under pyrolysis .

- Waste Disposal: Neutralize acidic byproducts (e.g., phosphoric acid) with sodium bicarbonate before disposal. Follow EPA guidelines for phosphorus-containing waste (40 CFR 261) .

Advanced Question: How do substituent variations impact antioxidant efficacy in polymers?

Answer:

- Accelerated Aging Tests: Compare oxidation induction time (OIT) via DSC for isotridecyloxy vs. octadecyloxy derivatives. Longer OIT (>30 min at 200°C) correlates with alkyl chain length and steric protection of phosphorus centers .

- Mechanochemical Studies: Use FTIR to monitor P=O peak shifts (1250–1300 cm) during UV exposure. Isotridecyloxy groups reduce photooxidation rates by 40% compared to methylphenoxy analogs .

Basic Question: What analytical techniques confirm the absence of hydrolytic degradation?

Answer:

- P NMR Spectroscopy: Detect phosphoric acid byproducts (δ = 0–5 ppm) after refluxing in water/ethanol. Purity >98% indicates hydrolysis resistance over 24 hours .

- Ion Chromatography (IC): Quantify phosphate anions (PO) in aqueous extracts. Levels <0.1% confirm stability under humid conditions .

Advanced Question: How to design experiments for assessing environmental persistence?

Answer:

- OECD 301B Test: Measure biodegradability in activated sludge. Low mineralization (<20% in 28 days) suggests persistence, necessitating ecotoxicity studies with Daphnia magna .

- Leaching Studies: Immerse compound-doped polymers in simulated seawater (ASTM D6692). Analyze leachates via ICP-MS for phosphorus content. Low leaching (<1 ppm) indicates environmental safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.